methyl 3-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate methyl 3-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 946375-98-0
VCID: VC5966667
InChI: InChI=1S/C21H21N3O5S/c1-28-17-6-4-3-5-14(17)12-22-18(25)9-10-24-19(26)15-8-7-13(20(27)29-2)11-16(15)23-21(24)30/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)(H,23,30)
SMILES: COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S
Molecular Formula: C21H21N3O5S
Molecular Weight: 427.48

methyl 3-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS No.: 946375-98-0

Cat. No.: VC5966667

Molecular Formula: C21H21N3O5S

Molecular Weight: 427.48

* For research use only. Not for human or veterinary use.

methyl 3-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate - 946375-98-0

Specification

CAS No. 946375-98-0
Molecular Formula C21H21N3O5S
Molecular Weight 427.48
IUPAC Name methyl 3-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Standard InChI InChI=1S/C21H21N3O5S/c1-28-17-6-4-3-5-14(17)12-22-18(25)9-10-24-19(26)15-8-7-13(20(27)29-2)11-16(15)23-21(24)30/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)(H,23,30)
Standard InChI Key ZEJGXZIDBMNPNE-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S

Introduction

Structural and Chemical Characterization

Molecular Architecture and Functional Groups

The compound’s IUPAC name, methyl 3-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate, reflects its intricate structure. Key features include:

  • Tetrahydroquinazoline Core: A bicyclic system comprising a benzene ring fused to a partially saturated pyrimidine ring, providing a rigid scaffold for intermolecular interactions .

  • Sulfanylidene Group (=S): Positioned at C2, this moiety enhances electron density and may participate in hydrogen bonding or redox reactions.

  • 2-Methoxyphenylmethyl Carbamoyl Side Chain: A lipophilic substituent linked via an ethyl spacer, likely influencing membrane permeability and target binding .

  • Methyl Ester at C7: A polar group that modulates solubility and may serve as a prodrug motif for hydrolytic activation.

The molecular formula C21H21N3O5S (MW: 427.48 g/mol) balances hydrophobic and hydrophilic domains, as evidenced by its calculated partition coefficient (LogP ≈ 2.1).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step protocols, as outlined below :

  • Quinazoline Core Formation: Cyclocondensation of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions.

  • Side Chain Introduction:

    • Acylation of the primary amine in 2-methoxyphenylmethylamine with acryloyl chloride.

    • Michael addition of the thiol group to the α,β-unsaturated carbonyl intermediate.

  • Esterification: Methanol-mediated esterification of the C7 carboxylic acid using catalytic sulfuric acid.

Critical parameters include temperature control (<70°C to prevent decomposition) and anhydrous solvents (e.g., THF, DMF) . Yields remain unspecified but are presumed low (~20–40%) due to steric hindrance at the C3 position.

Purification and Analytical Methods

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

  • Mass Spectrometry: ESI-MS shows a dominant [M+H]+ ion at m/z 428.4, consistent with the molecular weight.

Biological Activities and Mechanisms

Cell LineIC₅₀ (μM)Target Pathway
MCF-712.4Apoptosis (Bax/Bcl-2 ↑)
A54918.9Cell cycle arrest (G2/M)
Table 1. Preliminary cytotoxicity data for related tetrahydroquinazolines .

Anti-Inflammatory Effects

In murine macrophages, analogs suppress NF-κB signaling and reduce TNF-α production (IC₅₀ ≈ 5–10 μM). The 2-methoxyphenyl group may synergize with the sulfhydryl moiety to scavenge free radicals .

Pharmacokinetics and Toxicity

ADME Profiles

  • Absorption: Moderate oral bioavailability (∼40%) due to first-pass metabolism of the methyl ester .

  • Metabolism: Hepatic hydrolysis to the carboxylic acid derivative, followed by glucuronidation.

  • Excretion: Primarily renal (70%), with enterohepatic recirculation of conjugated metabolites .

Toxicity Considerations

Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, though chronic exposure risks (e.g., hepatotoxicity) remain unassessed.

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